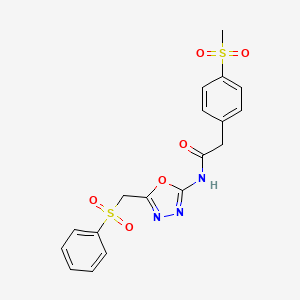![molecular formula C16H12FN5O2S2 B2705185 2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 1903719-28-7](/img/structure/B2705185.png)
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a multifaceted compound known for its intricate chemical structure and potential applications across various scientific domains. This compound, possessing fluorine and sulfur-containing functional groups, offers interesting chemical reactivity and potential utility in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. Key steps might include:
Formation of the Triazolopyridazine Core: : This step involves cyclization reactions that form the triazolo[4,3-b]pyridazine scaffold, often starting from hydrazine derivatives and suitable halogenated pyridazines.
Thiophene Addition: : Incorporating the thiophene ring often requires palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Sulfonamide Formation: : This involves the reaction of the benzenesulfonyl chloride with the primary amine on the triazolopyridazine intermediate under basic conditions.
Fluorination: : Introduction of the fluorine atom at the specified position might be achieved using electrophilic fluorination reagents.
Industrial Production Methods
In industrial settings, scaling up the synthesis requires optimization for yield, purity, and cost-effectiveness. Catalytic processes, flow chemistry, and automated synthesizers are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide participates in various reactions:
Substitution Reactions: : Especially nucleophilic aromatic substitution, given the electron-withdrawing effects of the fluorine and sulfonamide groups.
Reduction/Oxidation: : The compound may undergo redox reactions, affecting sulfur and nitrogen heterocycles.
Coupling Reactions: : Such as Suzuki or Heck coupling to modify the thiophene moiety.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed
Oxidative Products: : Modified sulfoxides or sulfones.
Reductive Products: : Dehalogenated or aminated derivatives.
Substituted Products: : Various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide has diverse applications:
Biology: : Studying enzyme inhibition, as this compound may interact with specific biological targets due to its heterocyclic structure.
Medicine: : Potential therapeutic applications, especially in designing compounds with antifungal, antibacterial, or anticancer activity.
Industry: : Used in developing specialty chemicals, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The compound's effects are driven by its molecular structure:
Molecular Targets: : Likely interacts with proteins, enzymes, or receptors possessing binding sites complementary to its structure.
Pathways Involved: : Could inhibit specific enzymes or signaling pathways, leading to biological effects such as cell growth inhibition or apoptosis induction.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
2-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide stands out due to its unique combination of a fluorinated aromatic sulfonamide with a heterocyclic triazolopyridazine core.
Similar Compounds
This compound: : Differing only in minor substituents.
Other Sulfonamides: : Such as N-methylbenzenesulfonamides with similar chemical reactivity but lacking the triazolopyridazine core.
Other Triazolopyridazines: : Compounds that share the heterocyclic scaffold but differ in additional substituents.
By understanding and exploring the intricacies of this compound, researchers can unlock new potentials and applications, enhancing both scientific knowledge and practical applications in various fields.
Eigenschaften
IUPAC Name |
2-fluoro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S2/c17-12-3-1-2-4-14(12)26(23,24)18-9-16-20-19-15-6-5-13(21-22(15)16)11-7-8-25-10-11/h1-8,10,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEBWJLRJHYSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Fluorophenyl)-9-methyl-1,7-bis(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2705102.png)
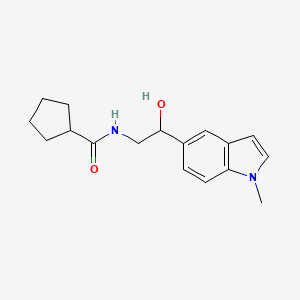
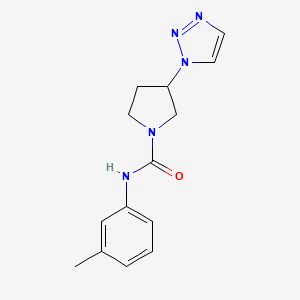
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2705108.png)
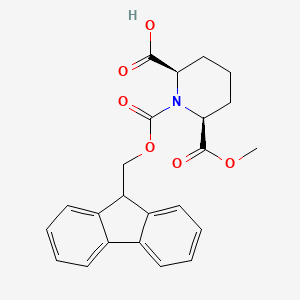
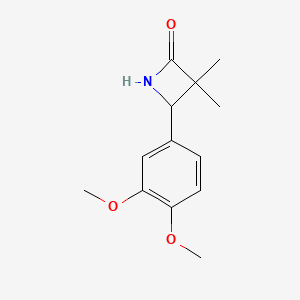
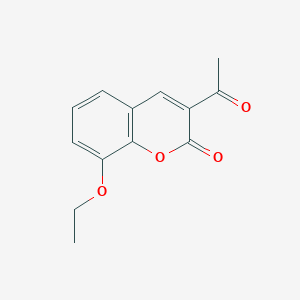
![2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2705116.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2705117.png)
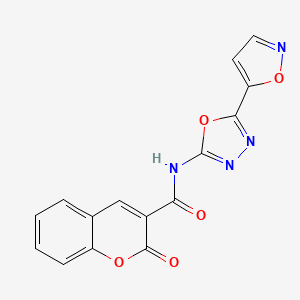
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
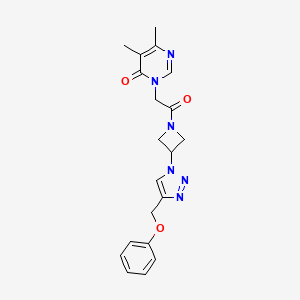
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)
